molecular formula C16H25N3OS B10908093 2-[2-(1-Adamantyl)acetyl]-N~1~-cyclopropyl-1-hydrazinecarbothioamide

2-[2-(1-Adamantyl)acetyl]-N~1~-cyclopropyl-1-hydrazinecarbothioamide

Cat. No.: B10908093
M. Wt: 307.5 g/mol
InChI Key: QOPSKQTZQSMPMB-UHFFFAOYSA-N
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Description

2-[2-(1-Adamantyl)acetyl]-N~1~-cyclopropyl-1-hydrazinecarbothioamide is a complex organic compound featuring an adamantyl group, a cyclopropyl group, and a hydrazinecarbothioamide moiety. The adamantyl group, derived from adamantane, is known for its stability and unique three-dimensional structure, which imparts significant rigidity and bulk to the molecule. This compound is of interest in various fields due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1-Adamantyl)acetyl]-N~1~-cyclopropyl-1-hydrazinecarbothioamide typically involves multiple steps:

  • Formation of the Adamantyl Acetyl Intermediate: : The initial step involves the acetylation of adamantane to form 1-adamantylacetyl chloride. This reaction is usually carried out using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

  • Cyclopropyl Hydrazinecarbothioamide Formation: : Cyclopropyl hydrazinecarbothioamide is synthesized by reacting cyclopropylamine with carbon disulfide (CS₂) and hydrazine hydrate (N₂H₄·H₂O) under basic conditions.

  • Coupling Reaction: : The final step involves coupling the adamantyl acetyl intermediate with cyclopropyl hydrazinecarbothioamide. This is typically achieved through a nucleophilic substitution reaction, where the hydrazinecarbothioamide attacks the carbonyl carbon of the adamantyl acetyl chloride, forming the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations would be essential for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the hydrazinecarbothioamide moiety. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: : Reduction reactions can target the carbonyl group in the adamantyl acetyl moiety. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents used.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon of the adamantyl acetyl group. Nucleophiles such as amines or thiols can replace the hydrazinecarbothioamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine (Et₃N).

Major Products

    Oxidation: Formation of corresponding oxides or sulfoxides.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted adamantyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-[2-(1-Adamantyl)acetyl]-N~1~-cyclopropyl-1-hydrazinecarbothioamide is used as a precursor for synthesizing various functionalized adamantane derivatives. Its unique structure makes it a valuable building block for designing new materials with specific properties.

Biology

The compound’s potential biological activities, such as antimicrobial and antiviral properties, are of significant interest. Its adamantyl group is known to enhance lipophilicity, which can improve the bioavailability of drugs.

Medicine

In medicine, derivatives of this compound are being explored for their potential therapeutic effects. The adamantyl group has been incorporated into antiviral drugs, and similar derivatives may exhibit activity against other pathogens.

Industry

In the industrial sector, the compound can be used in the synthesis of high-performance polymers and materials. Its rigid structure contributes to the thermal stability and mechanical strength of the resulting materials.

Mechanism of Action

The mechanism of action of 2-[2-(1-Adamantyl)acetyl]-N~1~-cyclopropyl-1-hydrazinecarbothioamide involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s ability to penetrate cell membranes, while the hydrazinecarbothioamide moiety can interact with various enzymes and proteins, potentially inhibiting their function. This dual action can disrupt cellular processes, leading to antimicrobial or antiviral effects.

Comparison with Similar Compounds

Similar Compounds

    1-Adamantylamine: Known for its antiviral properties.

    1-Adamantylcarboxylic acid: Used in the synthesis of various adamantane derivatives.

    1-Adamantylmethanol: A versatile intermediate in organic synthesis.

Uniqueness

2-[2-(1-Adamantyl)acetyl]-N~1~-cyclopropyl-1-hydrazinecarbothioamide is unique due to the presence of both the adamantyl and cyclopropyl groups, which impart distinct steric and electronic properties. These features enhance its stability and reactivity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H25N3OS

Molecular Weight

307.5 g/mol

IUPAC Name

1-[[2-(1-adamantyl)acetyl]amino]-3-cyclopropylthiourea

InChI

InChI=1S/C16H25N3OS/c20-14(18-19-15(21)17-13-1-2-13)9-16-6-10-3-11(7-16)5-12(4-10)8-16/h10-13H,1-9H2,(H,18,20)(H2,17,19,21)

InChI Key

QOPSKQTZQSMPMB-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=S)NNC(=O)CC23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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